Immethridine dihydrobromide

Vue d'ensemble

Description

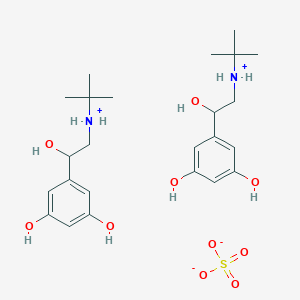

Immethridine dihydrobromide is a potent and highly selective histamine H3 receptor agonist . It displays 300-fold selectivity over the H4 receptor and does not bind to H1 or H2 receptors at concentrations up to 10 μM .

Molecular Structure Analysis

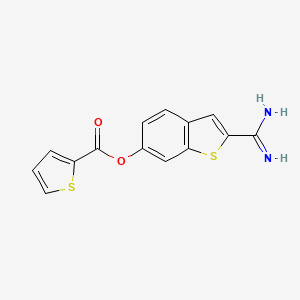

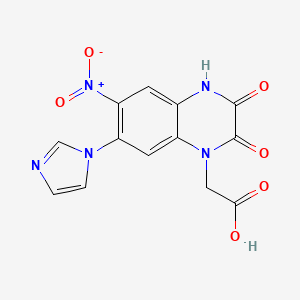

The molecular formula of Immethridine dihydrobromide is C9H9N3.2HBr . The InChI key is DFVSGZHJSIEEQQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Immethridine dihydrobromide is a solid with a molecular weight of 321.0 . It is soluble in DMSO and water .Applications De Recherche Scientifique

Neuroscience Research

Immethridine dihydrobromide has been instrumental in neuroscience research, particularly in studying the role of histamine H3 receptors in the brain. It has been used to investigate the modulation of neurotransmitter release, which is crucial for understanding brain functions and pathologies .

Pharmacological Studies

In pharmacology, immethridine dihydrobromide serves as a tool to explore the therapeutic potential of H3 receptor modulation. It has been used to assess the effects of H3 receptor agonism on conditions like inflammation and autoimmune diseases .

Biochemical Applications

Biochemists utilize immethridine dihydrobromide to study intracellular signaling pathways. For example, it has been used to examine the inhibition of NF-κB p65 phosphorylation in dendritic cells, which is significant for understanding immune responses .

Molecular Biology

In molecular biology, immethridine dihydrobromide is applied to dissect the molecular mechanisms underlying diseases. It has been used in models of autoimmune encephalomyelitis to study the impact of H3 receptor activation on T cell differentiation and cytokine expression profiles .

Clinical Research

Immethridine dihydrobromide has been part of clinical research trials, particularly in the context of neurological disorders such as multiple sclerosis. It has been evaluated for its potential to alleviate symptoms and modify disease progression .

Medicinal Chemistry

In medicinal chemistry, immethridine dihydrobromide is used to design and synthesize novel compounds with selective H3 receptor agonist activity. Its selectivity profile helps in the development of targeted therapies for central nervous system disorders .

Toxicology

Although not directly an application, in toxicology, the safety profile and potential toxic effects of immethridine dihydrobromide are assessed to ensure its safe use in various research applications .

Mécanisme D'action

Immethridine dihydrobromide is a potent and highly selective histamine H3 receptor (H3R) agonist . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of Immethridine dihydrobromide is the histamine H3 receptor (H3R) . The H3R is an important factor in the pathophysiology of various diseases, including multiple sclerosis .

Mode of Action

Immethridine dihydrobromide acts as an agonist for the H3R . It binds to the H3R with high selectivity, displaying 300-fold selectivity over the H4 receptor .

Biochemical Pathways

The activation of H3R by Immethridine dihydrobromide affects various biochemical pathways. For instance, it has been shown to inhibit the function of dendritic cells, which play a crucial role in the immune response . Specifically, Immethridine dihydrobromide changes the expression profiles of cytokines in dendritic cells and inhibits the expression of co-stimulatory molecules such as CD40 and CD86 . Furthermore, it inhibits the antigen-presenting function of dendritic cells and T cell differentiation induced by dendritic cells .

Pharmacokinetics

It has been used in clinical trials, indicating that it has acceptable bioavailability .

Result of Action

The activation of H3R by Immethridine dihydrobromide leads to various molecular and cellular effects. For instance, it has been shown to alleviate experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis . The treatment of EAE with Immethridine dihydrobromide resulted in a decrease in the percentage of Th1 and Th17 cells in the spleen and down-regulation of surface molecules such as CD40, CD86, or MHCII on dendritic cells .

Safety and Hazards

Propriétés

IUPAC Name |

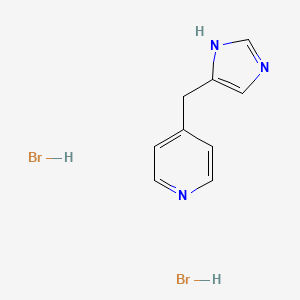

4-(1H-imidazol-5-ylmethyl)pyridine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h1-4,6-7H,5H2,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNKWHIKNDIVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC2=CN=CN2.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587878 | |

| Record name | 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

699020-93-4 | |

| Record name | 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.